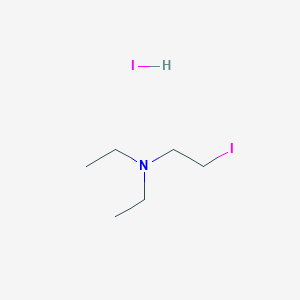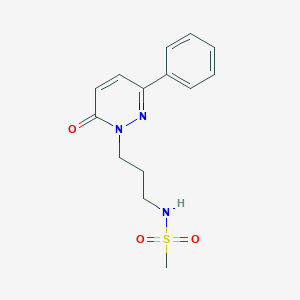
4-(Piperidin-3-yloxy)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(Piperidin-3-yloxy)quinazoline is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
4-(Piperidin-3-yloxy)quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been found to inhibit chromatin-associated proteins in histones . They have also shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Mode of Action
The mode of action of this compound involves interaction with its targets leading to changes in cellular processes. For instance, certain quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system . These compounds decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For example, quinazoline derivatives have been found to inhibit the quorum sensing system in Pseudomonas aeruginosa, affecting the formation of biofilms . They also inhibit chromatin-associated proteins in histones, which could affect gene expression and other cellular processes .
Pharmacokinetics
A study on two structurally similar quinazoline derivatives, s1 and s2, found that they were widely distributed and found in high concentrations in liver and kidney tissues . A small proportion of these compounds could cross the blood-brain barrier and be distributed in the brain .
Result of Action
The result of the action of this compound at the molecular and cellular level would depend on its specific targets and mode of action. For instance, inhibition of biofilm formation in Pseudomonas aeruginosa could lead to decreased virulence of this bacterium . Inhibition of chromatin-associated proteins in histones could affect gene expression and cellular processes .
Eigenschaften
IUPAC Name |
4-piperidin-3-yloxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIMDIJUXZVAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2881222.png)

![[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2881225.png)
![2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-pentylacetamide](/img/structure/B2881229.png)
![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2881230.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2881232.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-[2-(1H-indol-3-yl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B2881234.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2881235.png)




